molecular formula C14H23FN2O4SSi B1140630 cis-5-Fluoro-1-[2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-1,3-oxathiolan-5-YL]-2,4(1H,3H)-pyrimidinedione CAS No. 1217659-69-2

cis-5-Fluoro-1-[2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-1,3-oxathiolan-5-YL]-2,4(1H,3H)-pyrimidinedione

Cat. No.: B1140630
CAS No.: 1217659-69-2
M. Wt: 362.491
InChI Key: GDOJFNBPPKKOCH-WDEREUQCSA-N
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Description

cis-5-Fluoro-1-[2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-1,3-oxathiolan-5-YL]-2,4(1H,3H)-pyrimidinedione: is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a fluorine atom, a dimethylsilyl group, and an oxathiolan ring. It is often used in pharmaceutical research and development due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-5-Fluoro-1-[2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-1,3-oxathiolan-5-YL]-2,4(1H,3H)-pyrimidinedione typically involves multiple steps, including the introduction of the fluorine atom and the formation of the oxathiolan ring. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and advanced purification techniques to obtain high purity products. The process is optimized to maximize yield and minimize the production of by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often facilitated by strong oxidizing agents.

    Reduction: Reduction reactions may be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound is studied for its potential interactions with biological macromolecules. It may serve as a probe to investigate enzyme mechanisms or as a ligand in receptor studies.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the development of antiviral and anticancer agents. Its ability to interact with specific biological targets makes it a promising candidate for drug development.

Industry

In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of cis-5-Fluoro-1-[2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-1,3-oxathiolan-5-YL]-2,4(1H,3H)-pyrimidinedione involves its interaction with specific molecular targets. The fluorine atom and the oxathiolan ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • cis-5-Fluoro-1-[2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-1,3-oxathiolan-5-YL]-2,4(1H,3H)-pyrimidinedione-13C,15N2
  • This compound-13C

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

1-[(2R,5S)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-1,3-oxathiolan-5-yl]-5-fluoropyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23FN2O4SSi/c1-14(2,3)23(4,5)20-7-11-21-10(8-22-11)17-6-9(15)12(18)16-13(17)19/h6,10-11H,7-8H2,1-5H3,(H,16,18,19)/t10-,11+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDOJFNBPPKKOCH-WDEREUQCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1OC(CS1)N2C=C(C(=O)NC2=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[Si](C)(C)OC[C@@H]1O[C@@H](CS1)N2C=C(C(=O)NC2=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23FN2O4SSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90675903
Record name 1-[(2R,5S)-2-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-1,3-oxathiolan-5-yl]-5-fluoropyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90675903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217659-69-2
Record name 1-[(2R,5S)-2-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-1,3-oxathiolan-5-yl]-5-fluoropyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90675903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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